molecular formula C20H22N2O3 B2654475 2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 941957-15-9

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No. B2654475
CAS RN: 941957-15-9
M. Wt: 338.407
InChI Key: UKSDWPZRBSXSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a chemical compound that belongs to the class of acylamino acids. It is also known as MMMPA and has been the focus of scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

  • Application : This study investigated the metabolism of chloroacetamide herbicides, including their metabolic activation pathway leading to DNA-reactive dialkylbenzoquinone imine. Understanding the metabolism of these compounds is crucial for assessing their impact and potential applications in agriculture and medicine (Coleman et al., 2000).

Pharmacological Characterization of PF-04455242

  • Application : This research details the pharmacological properties of PF-04455242, a κ-opioid receptor antagonist. The compound's binding affinity and selectivity for opioid receptors have implications for developing new treatments for depression and addiction (Grimwood et al., 2011).

Pharma Market and Patents

  • Application : A study that discusses the application of various acetamide compounds, including their pharmacological activities such as cardiac, nephrotropic, neuroprotective, and dermatological effects. This research provides insights into the broader pharmaceutical applications of similar compounds (Habernickel, 2002).

Intramolecular Cyclisation of N-(2-Alken-1-yl)amides

  • Application : Research focusing on the synthesis of diastereomerically pure pyrrolidin-2-ones, highlighting a method for creating biologically active amino acids containing the pyrrolidine ring, relevant in drug synthesis and design (Galeazzi et al., 1996).

Synthesis of Protein Tyrosine Phosphatase 1B Inhibitors

  • Application : This study involved the design and synthesis of acetamide derivatives evaluated for their inhibitory activity against PTP1B, correlating with antidiabetic activity. These findings are significant for developing new treatments for diabetes (Saxena et al., 2009).

Radioactive Labeling of Acetochlor

  • Application : Research on synthesizing a radioactive version of acetochlor for studying its metabolism and action mode. This approach aids in understanding the environmental and biological impact of herbicides (Latli & Casida, 1995).

Synthesis and Biological Activity of Amides

  • Application : The study focuses on synthesizing and evaluating certain amides derived from pyrrolidin-1-yl-acetic acid for anticonvulsant activity, providing insight into new potential treatments for epilepsy (Obniska et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-5-8-16(13-18(14)22-11-3-4-20(22)24)21-19(23)12-15-6-9-17(25-2)10-7-15/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKSDWPZRBSXSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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